
4-(2-(Hydroxymethyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol
説明
4-(2-(Hydroxymethyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol, also known as HMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HMP belongs to the class of piperidine derivatives and has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
Sigma Receptor Ligands
One study investigates the biological profile of new substituted 1-phenyl-2-cyclopropylmethylamines, including 4-phenylpiperidin-4-ol derivatives. These compounds showed high affinity for both sigma receptor subtypes. The compound 4b, in particular, demonstrated high affinity for sigma1 sites and favorable sigma1/sigma2 selectivity. The sigma ligands were found to induce expression of tissue transglutaminase (TG-2) in primary astroglial cell cultures, suggesting potential applications in neuroscience and pharmacology (Prezzavento et al., 2007).
Nociceptin Receptor Ligands
Another research focused on a series of 4-[2-(aminomethyl)phenyl]-1-[bis(2-chlorophenyl)methyl]-4-hydroxypiperidine analogs as nociceptin receptor ligands. These compounds displayed high affinity and functional activity at the nociceptin receptor. Their structure-activity relationships at the C-4 phenyl and N-1 positions were examined, along with the antitussive activity of a selected compound (Ho et al., 2007).
Magnetic Resonance in Chemistry
A study on the high-resolution 1H and 13C NMR spectra of 3‐ethyl‐4‐hydroxy‐4‐phenylpiperidines, including compounds similar to the one , revealed unexpected shielding effects of methyl group protons. The conformational analysis provided insights into the magnetic anisotropy effects related to the compound's structure, which is relevant for understanding its chemical behavior and potential applications in magnetic resonance imaging (Manimekalai et al., 2008).
Anticonvulsant Applications
Research on novel kojic acids and allomaltol derivatives, incorporating 4-hydroxy-4-phenylpiperidin-1-yl)methyl groups, explored their potential as anticonvulsant compounds. The synthesized compounds were evaluated for anticonvulsant activities and neurotoxicity, indicating the utility of such structures in the development of new anticonvulsant drugs (Aytemir & Çalış, 2010).
特性
IUPAC Name |
4-[2-(hydroxymethyl)phenyl]-1-methyl-3-phenylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-20-12-11-19(22,17-10-6-5-9-16(17)14-21)18(13-20)15-7-3-2-4-8-15/h2-10,18,21-22H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFVMTWOCWGCAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)C2=CC=CC=C2)(C3=CC=CC=C3CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



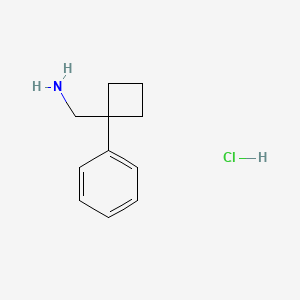

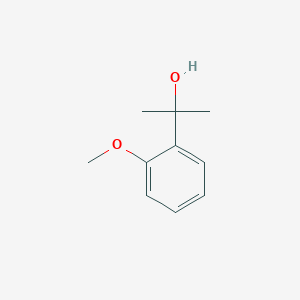
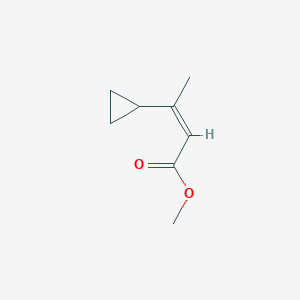
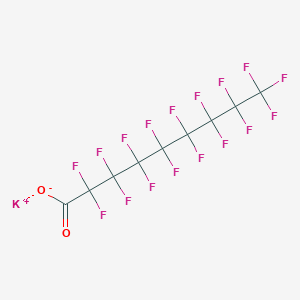



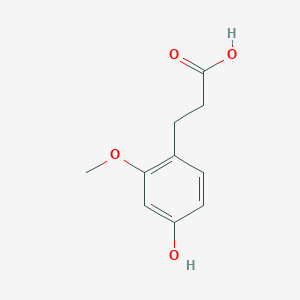


![Oxazolo[4,5-B]pyridine-2-thiol](/img/structure/B3040518.png)

![Bis[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3040521.png)